2,2,4,4-Tetrafluoro-1,3-ditelluretane
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Overview
Description
2,2,4,4-Tetrafluoro-1,3-ditelluretane is a unique organotellurium compound characterized by the presence of tellurium atoms and fluorine substituents
Preparation Methods
The synthesis of 2,2,4,4-tetrafluoro-1,3-ditelluretane typically involves the reaction of difluorotelluroketone with appropriate reagents. One method involves reacting mercury (II) telluride trifluoride with diethylaluminum chloride to produce difluorotelluroketone, which then undergoes dimerization to form this compound . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Chemical Reactions Analysis
2,2,4,4-Tetrafluoro-1,3-ditelluretane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tellurium compounds.
Reduction: Reduction reactions can yield lower oxidation state tellurium species.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,4-Tetrafluoro-1,3-ditelluretane has several scientific research applications:
Chemistry: It is used in the study of chalcogen bonds and internal dynamics in molecular complexes.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organotellurium compounds.
Mechanism of Action
The mechanism of action of 2,2,4,4-tetrafluoro-1,3-ditelluretane involves its interaction with molecular targets through chalcogen bonds. These interactions can influence the stability and reactivity of the compound, leading to various chemical transformations . The molecular pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2,2,4,4-Tetrafluoro-1,3-ditelluretane can be compared with other similar compounds such as:
2,2,4,4-Tetrafluoro-1,3-dithietane: Similar structure but with sulfur atoms instead of tellurium.
2,2,4,4-Tetrafluoro-1,3-diselenetane: Contains selenium atoms instead of tellurium.
1,3-Dichloro-2,2,4,4-tetrafluoro-1λ4,3λ4-ditellurabicyclo[1.1.0]butane: A chlorinated derivative of this compound.
The uniqueness of this compound lies in its specific combination of tellurium and fluorine atoms, which imparts distinctive chemical properties and reactivity.
Properties
CAS No. |
137637-08-2 |
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Molecular Formula |
C2F4Te2 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2,2,4,4-tetrafluoro-1,3-ditelluretane |
InChI |
InChI=1S/C2F4Te2/c3-1(4)7-2(5,6)8-1 |
InChI Key |
MFBRXGZABIFTCF-UHFFFAOYSA-N |
Canonical SMILES |
C1([Te]C([Te]1)(F)F)(F)F |
Origin of Product |
United States |
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